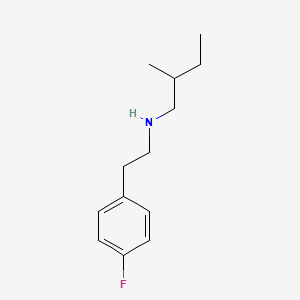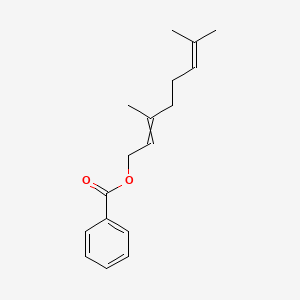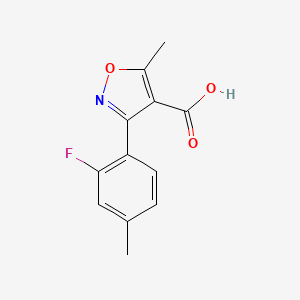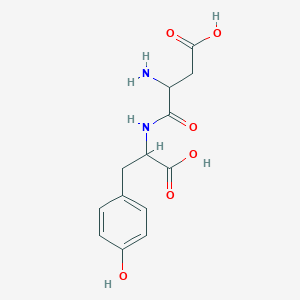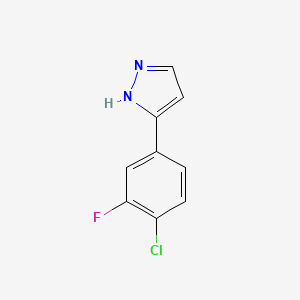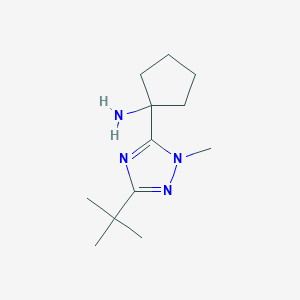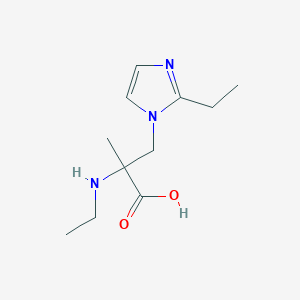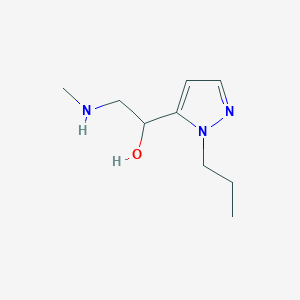![molecular formula C11H19NO3 B15327349 tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate is a synthetic compound often encountered in organic chemistry The structure is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a hydroxycyclohexenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method to synthesize tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate involves the reaction of tert-butyl chloroformate with (1S,5S)-5-hydroxycyclohex-3-en-1-amine in the presence of a base like triethylamine. The reaction usually proceeds under mild conditions at room temperature and results in high yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically follows optimized synthetic routes that enhance yield and purity. These processes might involve advanced techniques such as continuous flow synthesis, where reactants are continually supplied and products are continuously removed, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: The compound tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate can undergo a variety of chemical reactions:
Oxidation: : It can be oxidized to form corresponding carbonyl compounds.
Reduction: : The compound can be reduced to form amines.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the hydroxy group.
Oxidation: : Often involves reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Common reagents include alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the conditions and reagents used. For instance, oxidation might produce a ketone, while reduction could yield a primary or secondary amine.
Applications De Recherche Scientifique
Tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate finds application in various fields:
Chemistry: : It serves as a building block for synthesizing more complex organic molecules.
Biology: : The compound can be used in the study of enzyme interactions, particularly those involving carbamate groups.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate involves interactions with specific enzymes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds:
tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate: shares similarities with other carbamate compounds like carbaryl and aldicarb.
Uniqueness: : Unlike simpler carbamates, the hydroxycyclohexenyl group in this compound provides additional functional sites, making it more versatile for chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
Clé InChI |
XZZDHSKHOPBCIT-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC=C[C@H](C1)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC=CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



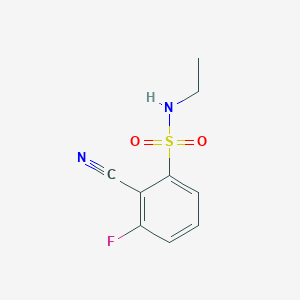
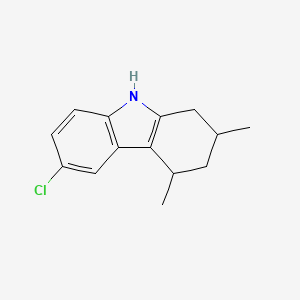
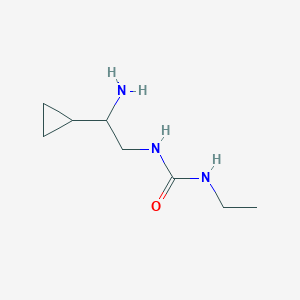
![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
